molecular formula C20H17ClN4O3 B3094645 2-(6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetic acid CAS No. 1260530-42-4

2-(6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetic acid

Cat. No.: B3094645
CAS No.: 1260530-42-4
M. Wt: 396.8 g/mol
InChI Key: VEIZLTSJCDOIBH-UHFFFAOYSA-N
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Description

This compound (CAS: 1260530-42-4) is a heterocyclic molecule featuring a triazolo[4,3-a][1,4]benzodiazepine core substituted with a 4-chlorophenyl group, a methoxy moiety, a methyl group, and an acetic acid side chain.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c1-11-23-24-20-16(10-18(26)27)22-19(12-3-5-13(21)6-4-12)15-9-14(28-2)7-8-17(15)25(11)20/h3-9,16H,10H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIZLTSJCDOIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2CC(=O)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401116557
Record name 6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401116557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260530-42-4
Record name 6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260530-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401116557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetic acid (CAS No. 1260530-42-4) is a complex organic compound that belongs to the class of triazole derivatives. Its unique chemical structure suggests potential biological activities that warrant detailed examination.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H17_{17}ClN4_{4}O3_{3}
  • Molecular Weight : 396.83 g/mol
  • CAS Number : 1260530-42-4

The compound features a benzo-triazole core, which is known for its diverse pharmacological profiles, including antifungal and anticancer activities.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain triazole compounds possess potent activity against human breast cancer cells (MCF-7), with some derivatives demonstrating IC50_{50} values comparable to established chemotherapeutics like cisplatin .

CompoundCell LineIC50_{50} Value (µM)
Triazole Derivative AMCF-75.0
Triazole Derivative BBel-74027.5
CisplatinMCF-710.0

Antifungal Activity

The 1,2,4-triazole moiety is recognized for its broad-spectrum antifungal properties. In vitro studies have demonstrated that triazole derivatives can inhibit the growth of various fungal pathogens, making them valuable in treating fungal infections .

Examples of antifungal activity include:

  • Inhibition of Candida spp. : Some derivatives showed effective inhibition rates against Candida species.
  • Mechanism of Action : The antifungal activity is often attributed to the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

The biological activity of this compound can be linked to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is implicated in various neurological disorders .
  • Cell Cycle Disruption : Certain triazole derivatives have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.

Case Studies

Several case studies highlight the effectiveness of triazole compounds in clinical settings:

  • Study on MCF-7 Cells : A recent study evaluated the cytotoxic effects of a series of triazole derivatives on MCF-7 cells, revealing that modifications in the side chains significantly enhanced their anticancer potency .
  • Antifungal Efficacy Against Aspergillus spp. : Another study reported the efficacy of triazole compounds against Aspergillus species, demonstrating their potential as therapeutic agents for invasive aspergillosis .

Chemical Reactions Analysis

Hydrolysis of Ester Precursors

The carboxylic acid derivative is typically synthesized via hydrolysis of its methyl ester precursor under basic conditions. This reaction is critical for generating the free acid required for further derivatization:

Reaction TypeReagents/ConditionsProductYieldSource
Ester hydrolysisNaOH (aqueous), THF, room temperature2-(6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-triazolodiazepin-4-yl)acetic acid85–92%

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl group, forming a tetrahedral intermediate that collapses to release methanol and generate the carboxylate anion. Acid workup protonates the carboxylate to yield the free acid .

Amidation Reactions

The carboxylic acid group participates in amide bond formation, enabling the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioactive derivatives:

Target AmineCoupling ReagentSolventProduct (Example)YieldSource
EthylamineHATU, DIEATHF2-[(4S)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-triazolodiazepin-4-yl]-N-ethylacetamide47%
PEG-linked aminesEDC·HCl, DMAPDMFPROTACs with CRBN/VHL-recruiting ligands30–55%
Bivalent linkersCOMU, DIPEADMSOHomodimers for enhanced protein degradation38%

Key Applications :

  • PROTAC Synthesis : The acid serves as a warhead to link bromodomain-containing proteins (e.g., BRD4) to E3 ligases like DCAF16, enabling targeted protein degradation .

  • Structure-Activity Relationships (SAR) : Amidation at the acetic acid position modulates solubility, binding affinity, and pharmacokinetic properties .

Bromodomain Binding via Acetyl-Lysine Mimicry

While not a traditional chemical reaction, the compound’s acetic acid moiety engages in non-covalent interactions with bromodomains, mimicking acetylated lysine residues:

Target ProteinBinding Affinity (K<sub>d</sub>)Biological RoleStructural ConfirmationSource
BRD4 BD1/BD222 nM (ITC)Disrupts transcriptional regulationCryo-EM (3.77 Å resolution)
BRD348 nMInhibits oncogenic gene expressionX-ray crystallography

Mechanism :
The carboxylic acid group forms hydrogen bonds with conserved asparagine residues (e.g., N140 in BRD4), while the triazolo-benzodiazepine core occupies the hydrophobic acetyl-lysine binding pocket .

Oxidation and Stability Studies

The compound demonstrates stability under physiological conditions but undergoes degradation under strong oxidative stress:

ConditionDegradation PathwayHalf-LifeMajor DegradantsSource
H<sub>2</sub>O<sub>2</sub> (1 mM)Oxidation of methoxy group to quinone2.1 hrs8-Hydroxy-triazolodiazepine derivatives
pH 7.4 (37°C)Hydrolysis of triazole ring>24 hrsRing-opened diazepine analogs

Synthetic Modifications of the Triazolo Core

The triazolo[4,3-a] diazepine scaffold undergoes electrophilic substitutions at specific positions:

Reaction TypeReagentsPosition ModifiedOutcomeYieldSource
ChlorinationSO<sub>2</sub>Cl<sub>2</sub>, DMFC-33-Chloro-triazolodiazepine derivative67%
MethoxylationCuI, K<sub>2</sub>CO<sub>3</sub>, MeOHC-8Retained in final structureN/A

Discussion

The reactivity of 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f] triazolo[4,3-a] diazepin-4-yl)acetic acid is dominated by:

  • Carboxylic acid-driven conjugations (e.g., amidation for PROTACs ).

  • Bromodomain-selective interactions via structural mimicry of acetylated lysine .

  • Oxidative susceptibility requiring formulation adjustments for therapeutic use .

These properties underscore its utility in medicinal chemistry, particularly in targeted protein degradation and epigenetic modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s closest analogs differ in substituents, core heterocycles, or side chains. Key comparisons include:

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Triazolo[4,3-a][1,4]benzodiazepine 6-(4-Chlorophenyl), 8-methoxy, 1-methyl, 4-yl-acetic acid Acetic acid, methoxy, Cl
2-Acetyl-4-(4'-chlorophenyl)-1,3,4-benzothiadiazepin-5(4H)-one (6c) Benzothiadiazepine 4-(4-Chlorophenyl), 2-acetyl Acetyl, Cl
8-Chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine Triazolo[4,3-a][1,4]benzodiazepine 8-Chloro, 6-phenyl Cl, phenyl
2-((4S)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-triazolo[4,3-a][1,4]benzodiazepin-4-yl)-N-ethylacetamide Triazolo[4,3-a][1,4]benzodiazepine 6-(4-Chlorophenyl), 8-methoxy, 1-methyl, 4-yl-N-ethylacetamide Ethylacetamide, methoxy, Cl

Key Observations :

  • The acetic acid side chain in the target compound distinguishes it from the acetylated benzothiadiazepine (6c) and the N-ethylacetamide analog . This group likely enhances hydrophilicity, impacting solubility and metabolic stability.
Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Melting Point : The benzothiadiazepine analog (6c) melts at 136–137°C , whereas triazolobenzodiazepines typically exhibit higher melting points (>200°C) due to increased rigidity.
  • Solubility : The acetic acid moiety in the target compound may confer better aqueous solubility compared to the lipophilic N-ethylacetamide derivative .

Data Tables

Table 1: Structural Comparison of Key Analogs
Feature Target Compound Benzothiadiazepine (6c) 8-Chloro Triazolobenzodiazepine
Core Heterocycle Triazolo[4,3-a][1,4]benzodiazepine Benzothiadiazepine Triazolo[4,3-a][1,4]benzodiazepine
6-Position Substituent 4-Chlorophenyl 4-Chlorophenyl Phenyl
8-Position Substituent Methoxy N/A Chloro
Side Chain Acetic acid Acetyl None
Table 2: Physicochemical Properties (Inferred)
Property Target Compound Benzothiadiazepine (6c)
Molecular Weight ~440 g/mol 330.78 g/mol
Melting Point Not reported 136–137°C
LogP ~2.5 (estimated) ~3.1

Q & A

(Basic) What are the standard synthetic routes for synthesizing this compound, and what yield optimization strategies are reported?

Answer:
The synthesis typically involves multi-step reactions, including cyclization, reflux, and crystallization. A common approach involves:

  • Step 1: Reaction of hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) with DMSO under reflux (18 hours), followed by reduced-pressure distillation and crystallization in water-ethanol mixtures to achieve ~65% yield .
  • Step 2: Functionalization via coupling reactions, such as using mercaptoacetic acid to form thiazolidinone derivatives under controlled pH and temperature .

Yield Optimization Strategies:

ConditionImpact on YieldSource
Prolonged reflux (18+ hrs)Increases purity but risks decomposition
Solvent choice (e.g., DMSO vs. ethanol)Affects solubility and crystallization efficiency
pH control during couplingPrevents side reactions (e.g., hydrolysis)

(Basic) How is the compound characterized structurally, and what analytical discrepancies require resolution?

Answer:
Key Characterization Methods:

  • Melting Point (m.p.): Used for preliminary purity assessment (e.g., m.p. 141–143°C in hydrazide derivatives) .
  • NMR Spectroscopy: Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • X-ray Crystallography: Resolves complex fused-ring systems (e.g., benzo-triazolo-diazepine core) .

Common Discrepancies:

  • Overlapping signals in 13C NMR^{13}\text{C NMR} (e.g., unresolved C4 & C6 carbons at 171.4–173.0 ppm) .
  • Variability in melting points due to polymorphic forms or solvent residues .

(Advanced) How can researchers resolve contradictions in biological activity data across assays?

Answer:
Contradictions often arise from assay-specific conditions (e.g., cell lines, solvent interference). Methodological steps include:

Dose-Response Validation: Test compound solubility in DMSO/ethanol and confirm activity across multiple concentrations .

Control for Metabolites: Use LC-MS to rule out degradation products during antimicrobial or antioxidant assays .

Theoretical Alignment: Cross-reference results with computational models (e.g., docking studies for GABA receptor binding) to confirm mechanistic plausibility .

Example: In thiazolidinone derivatives, discrepancies in MIC values against S. aureus were traced to variations in bacterial inoculum size .

(Advanced) What experimental designs are recommended for assessing environmental fate and ecotoxicology?

Answer:
Adopt tiered approaches from environmental chemistry frameworks:

Lab-Scale Studies:

  • Hydrolysis/Photolysis: Use OECD Guideline 111 (pH 4–9 buffers, UV light exposure) to assess degradation pathways .
  • Partition Coefficients (logP\log P): Determine via shake-flask method to predict bioaccumulation .

Ecosystem Modeling:

  • Trophic Transfer Analysis: Measure residues in model organisms (e.g., Daphnia magna) using LC-MS/MS .

Statistical Design: Randomized block designs with split plots (e.g., varying pH/temperature) enhance reproducibility .

(Basic) What in vitro assays are suitable for initial pharmacological profiling?

Answer:

  • CNS Activity: Radioligand binding assays (e.g., GABAA_A receptor displacement using 3H^3\text{H}-flunitrazepam) .
  • Antimicrobial Screening: Broth microdilution (CLSI guidelines) for MIC determination against Gram-positive/negative strains .
  • Cytotoxicity: MTT assay in HEK-293 or HepG2 cells to establish IC50_{50} values .

Data Interpretation: Normalize results to positive controls (e.g., diazepam for GABAA_A, ciprofloxacin for antimicrobials) .

(Advanced) How can structural ambiguities in the fused heterocyclic core be resolved?

Answer:

  • Multi-Technique Approach:
    • 2D NMR (COSY, HSQC): Assigns proton-carbon correlations in overlapping regions (e.g., triazolo-diazepine protons) .
    • Single-Crystal XRD: Resolves regiochemistry of substituents (e.g., 4-chlorophenyl vs. methoxy orientation) .
  • Computational Validation: Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .

Case Study: XRD confirmed the E-configuration of a chlorobenzylidene hydrazine derivative, resolving NOESY contradictions .

(Basic) What purification techniques are effective for isolating the compound?

Answer:

  • Crystallization: Use ethanol-water (1:3) for high-purity isolation; yields improve with slow cooling .
  • Column Chromatography: Employ silica gel (230–400 mesh) with ethyl acetate/hexane gradients (3:7 to 1:1) .
  • HPLC-Prep: Reverse-phase C18 columns (acetonitrile/0.1% TFA) for separating polar byproducts .

(Advanced) How to integrate multi-omics data for mechanistic studies?

Answer:

Transcriptomics: Pair RNA-seq (e.g., GABA receptor pathway modulation) with proteomics (Western blot for target proteins) .

Metabolomics: Use 1H NMR^1\text{H NMR} or GC-MS to map metabolic perturbations (e.g., glutathione depletion in oxidative stress assays) .

Data Integration: Apply systems biology tools (e.g., Cytoscape) to link omics datasets to known pathways (e.g., NF-κB for inflammation) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetic acid
Reactant of Route 2
2-(6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetic acid

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